Dihydrostreptomycin

説明

Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was historically used in the treatment of tuberculosis. The compound acts by irreversibly binding to the S12 protein in the bacterial 30S ribosomal subunit, interfering with protein synthesis and leading to the death of bacterial cells .

準備方法

合成経路および反応条件: ジヒドロストレプトマイシンは、ストレプトマイシンの水素化によって合成されます。このプロセスは、ストレプトマイシン中のアルデヒド基をアルコール基に還元することにより、ジヒドロストレプトマイシンが生成されます。 この反応は通常、高温高圧下で水素ガスを使用して、パラジウム担持炭素(Pd/C)などの水素化触媒を必要とします .

工業生産方法: ジヒドロストレプトマイシンの工業生産は、放線菌ストレプトマイセス・グリセウスの発酵に続き、生成されたストレプトマイシンの化学的還元を含みます。 発酵プロセスは、ストレプトマイシンの収量を最適化するために慎重に制御され、その後水素化されてジヒドロストレプトマイシンが生成されます .

反応の種類:

酸化: ジヒドロストレプトマイシンは酸化反応を受ける可能性がありますが、この化合物の安定性のために、これらの反応はあまり一般的ではありません。

還元: 主要な還元反応は、ストレプトマイシンをジヒドロストレプトマイシンに変換することです。

置換: ジヒドロストレプトマイシンは、特にアミノ基を含む置換反応に参加できます。

一般的な試薬と条件:

水素化: 水素ガスとパラジウム担持炭素触媒を使用します。

酸加水分解: ジヒドロストレプトマイシンを構成成分に分解するために使用できます。

主な生成物:

ストレプトジジンとストレプトビオサミン: 酸加水分解の生成物。

マルトール: アルカリ加水分解の生成物.

4. 科学研究への応用

ジヒドロストレプトマイシンは、さまざまな分野での応用について広く研究されてきました。

化学: アミノグリコシド系抗生物質を研究するためのモデル化合物として使用されています。

生物学: 細菌リボソームとタンパク質合成への影響について調査されています。

医学: 歴史的には結核やその他の細菌感染症の治療に使用されてきましたが、ヒトにおける使用は耳毒性のために制限されています。

科学的研究の応用

Microbiology Applications

1. Protein Synthesis Studies

Dihydrostreptomycin has been extensively used in studies examining protein synthesis in bacteria. Research indicates that it stimulates the incorporation of amino acids into proteins in antibiotic-deprived cultures of Escherichia coli, demonstrating its role in enhancing protein synthesis under specific conditions . This property makes it valuable for understanding the mechanisms of antibiotic action and resistance.

2. Selective Media Supplement

The compound serves as a selective agent in various isolation media. For instance, it is utilized in STAA Agar as a supplement to isolate specific bacterial strains . This application is critical for microbiological research where selective growth conditions are necessary.

3. Immunology Studies

this compound has been shown to enhance phagocytosis and intracellular killing of pathogens by macrophages, indicating its potential role in immunological studies . This application is particularly relevant for research on host-pathogen interactions and immune response mechanisms.

Veterinary Applications

1. Treatment of Infections

In veterinary medicine, this compound is commonly employed to treat bacterial infections in livestock and companion animals. It is effective against a variety of Gram-positive and Gram-negative organisms, as well as Mycobacterium species . The use of this antibiotic helps manage infections that could otherwise lead to significant morbidity or mortality in animals.

2. Pharmacokinetics Studies

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed when administered intramuscularly to animals such as cattle and poultry. For example, peak plasma concentrations are typically reached within one to two hours post-injection, with elimination half-lives ranging from one to five hours depending on the species . Understanding these pharmacokinetics is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

3. Toxicity Assessments

Research has also focused on the toxicity of this compound in various animal models. Studies have established LD50 values for different species, providing essential safety data for its use in veterinary practice . Monitoring adverse effects is vital for ensuring the welfare of treated animals.

Case Studies

作用機序

ジヒドロストレプトマイシンは、細菌の30SリボソームサブユニットのS12タンパク質に結合することで作用を発揮します。この結合は、メッセンジャーRNAと細菌リボソーム間の開始複合体を妨げ、欠陥のある機能しないタンパク質の合成につながります。その結果、細菌細胞が死滅します。 さらに、ジヒドロストレプトマイシンは、細菌細胞の巨大チャネルメカノセンシティブチャネル(MscL)を通過することができ、その活性をさらに高めます .

類似化合物:

ストレプトマイシン: ジヒドロストレプトマイシンが誘導された親化合物。

ネオマイシン: 作用機序が類似した別のアミノグリコシド系抗生物質。

ゲンタマイシン: 幅広い活性を持つ広く使用されているアミノグリコシド系抗生物質。

独自性: ジヒドロストレプトマイシンは、S12タンパク質への特異的な結合と、抗菌活性を高めるMscLチャネルを通過する能力においてユニークです。 ストレプトマイシンとは異なり、ジヒドロストレプトマイシンはアルデヒド基が減少しており、特定の条件下でより安定しています .

類似化合物との比較

Streptomycin: The parent compound from which dihydrostreptomycin is derived.

Neomycin: Another aminoglycoside antibiotic with similar mechanisms of action.

Gentamicin: A widely used aminoglycoside antibiotic with a broader spectrum of activity.

Uniqueness: this compound is unique in its specific binding to the S12 protein and its ability to pass through the MscL channel, which enhances its antibacterial potency. Unlike streptomycin, this compound has a reduced aldehyde group, making it more stable under certain conditions .

生物活性

Dihydrostreptomycin (DHS) is an aminoglycoside antibiotic derived from streptomycin, primarily used in the treatment of bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and effects on various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effect primarily by binding to the bacterial ribosome, specifically the 30S subunit, which leads to the inhibition of protein synthesis. This interaction results in misreading of mRNA and production of defective proteins, ultimately causing bacterial cell death. Recent studies have highlighted additional pathways through which DHS enters bacterial cells, particularly through mechanosensitive channels like MscL (Mechanosensitive Channel of Large Conductance) .

Key Findings:

- Binding to Ribosomes : DHS binds to the ribosomal RNA (rRNA) and alters its conformation, disrupting the translation process .

- Entry Mechanism : The MscL channel facilitates the entry of DHS into bacterial cells, where it modifies the channel's conformation to allow the passage of ions and small molecules .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and distribution in various tissues. Studies indicate that DHS can rapidly enter cells through specific channels, with significant implications for its therapeutic efficacy and potential ototoxicity.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 2-3 hours |

| Peak plasma concentration | 15-20 µg/mL |

| Volume of distribution | 0.3 L/kg |

| Clearance rate | 0.5 L/h/kg |

Ototoxicity

One of the most concerning side effects associated with this compound is its ototoxicity, particularly in auditory and vestibular hair cells. Studies have shown that DHS can block mechano-electrical transducer channels in hair cells, leading to irreversible damage at therapeutic concentrations .

Case Study: Ototoxicity in Mouse Models

A study examining the effects of DHS on mouse outer hair cells demonstrated that extracellular DHS blocks mechano-electrical transducer channels at negative membrane potentials. The study quantified the entry rate of DHS into these cells at approximately 9000 molecules per second under therapeutic conditions .

Clinical Applications

This compound is used clinically for treating various infections in both humans and animals. It has been particularly effective against:

- Leptospirosis : Effective in treating this zoonotic disease in livestock .

- Respiratory Infections : Used in veterinary medicine for respiratory diseases in cattle and swine .

Table 2: Clinical Uses of this compound

| Condition | Application |

|---|---|

| Leptospirosis | Treatment in cattle |

| Respiratory Infections | Veterinary applications |

| Bacterial Infections | Broad-spectrum antibiotic |

Resistance Mechanisms

Bacterial resistance to this compound has been documented, primarily through enzymatic modification or changes in ribosomal binding sites. Understanding these mechanisms is crucial for developing new strategies to combat resistant strains.

特性

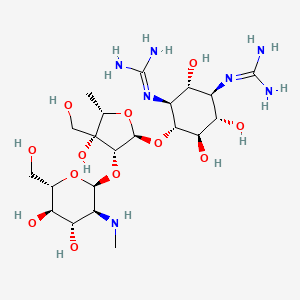

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBYYWOLISCLQ-HZYVHMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022937 | |

| Record name | Dihydrostreptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-46-1 | |

| Record name | Dihydrostreptomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrostreptomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrostreptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrostreptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrostreptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSTREPTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2I6R8W6UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。